molecular formula C5H4FNO2S B13127396 6-Fluoropyridine-2-sulfinicacid

6-Fluoropyridine-2-sulfinicacid

Cat. No.: B13127396
M. Wt: 161.16 g/mol
InChI Key: AYPRODCYCVTCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoropyridine-2-sulfinic acid (CAS 2622208-84-6) is a fluorinated pyridine derivative containing a sulfinic acid (-SO₂H) functional group at the 2-position. Its molecular formula is C₅H₃FNNaO₂S, with a molecular weight of 183.14 g/mol . The compound exists as a sodium salt, enhancing its solubility in polar solvents. Sulfinic acids are less oxidized than sulfonic acids (-SO₃H) but more reactive than thiols (-SH), making them versatile intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonyl chlorides, and other sulfur-containing pharmaceuticals .

Properties

Molecular Formula

C5H4FNO2S

Molecular Weight

161.16 g/mol

IUPAC Name

6-fluoropyridine-2-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H,8,9)

InChI Key

AYPRODCYCVTCQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)S(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the desired compound .

Industrial Production Methods: Industrial production of 6-Fluoropyridine-2-sulfinicacid often employs scalable and efficient synthetic routes, such as the use of transition-metal-free one-pot methods. These methods offer high efficiency and compatibility under mild reaction conditions, utilizing readily available and easy-to-handle reagents .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyridine-2-sulfinicacid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

6-Fluoropyridine-2-sulfinicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-2-sulfinicacid is primarily influenced by the electron-withdrawing effects of the fluorine atom and the sulfinic acid group. These effects alter the electronic distribution within the pyridine ring, making it less basic and more reactive towards nucleophiles and electrophiles. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Fluoropyridine-2-sulfonamide (CAS 124433-70-1)
  • Molecular Formula : C₅H₅FN₂O₂S
  • Molecular Weight : 191.17 g/mol
  • Key Differences :
    • Replaces the sulfinic acid (-SO₂H) with a sulfonamide (-SO₂NH₂) group.
    • Higher molecular weight due to the addition of nitrogen and hydrogen atoms.
    • Sulfonamides are typically more stable and less acidic than sulfinic acids, favoring applications in drug design (e.g., antimicrobial agents) .
6-Fluoropyridine-2-sulfonyl Chloride (CAS 128583-07-3)
  • Molecular Formula: C₅H₃ClFNO₂S
  • Molecular Weight : 195.60 g/mol
  • Key Differences :
    • Contains a sulfonyl chloride (-SO₂Cl) group, a precursor to sulfinic acids via reduction.
    • Highly reactive, used in nucleophilic substitution reactions to synthesize sulfonamides or sulfonic acids.
    • More hazardous (corrosive, moisture-sensitive) compared to sulfinic acids .

Substituent Position and Backbone Variations

2-Fluoro-6-methylpyridine
  • Molecular Formula : C₆H₆FN
  • Key Differences :
    • Lacks the sulfinic acid group; instead, has a methyl (-CH₃) substituent.
    • Simpler structure with lower polarity, favoring use in agrochemicals or as a ligand in catalysis .
6-Fluoropyridine-3-carboxylic Acid
  • Molecular Formula: C₆H₄FNO₂
  • Key Differences :
    • Features a carboxylic acid (-COOH) group at the 3-position.
    • Higher acidity (pKa ~2-3) compared to sulfinic acids (pKa ~1-2), influencing solubility and metal-chelating properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.